![molecular formula C16H14N2O4 B3010587 N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034487-67-5](/img/structure/B3010587.png)
N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide" is a complex organic molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the condensation of tertiary α-hydroxyketones with N-aryl-2-cyanoacetamides to produce novel N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides . Another method includes the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride to yield N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)-formamidines . These methods suggest that the synthesis of the compound may involve similar condensation reactions or the use of reagents like dimethylformamide/phosphoroxide chloride.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR spectral data, and elemental analysis . For instance, the crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide is sustained by hydrogen bonds, forming infinite chains along a specific axis . This indicates that hydrogen bonding could be a significant factor in the molecular structure of the compound .
Chemical Reactions Analysis
The chemical transformations of related compounds include the formation of iminium chlorides, hydrogen sulfates, and 2-oxo derivatives . These transformations suggest that the compound may also undergo similar reactions, potentially affecting its chemical stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated through various spectroscopic methods and crystallography . For example, the crystal structure of a pincer-type compound was analyzed using Hirshfeld surface analysis and computational chemistry studies to understand the intermolecular interactions . These studies provide a foundation for predicting the physical and chemical properties of "this compound," such as solubility, melting point, and potential intermolecular interactions.
Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
Research has explored the synthesis of heterocyclic derivatives, including dihydropyridinones and tetrahydropyridinediones, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These compounds, including dihydropyridinones similar to the queried compound, have applications in medicinal chemistry due to their structural diversity and potential biological activities (Bacchi et al., 2005).
Biological Evaluation of Schiff’s Bases and 2-Azetidinones
Schiff’s bases and 2-azetidinones derived from pyridine-4-carbohydrazides have been synthesized and evaluated for their antidepressant and nootropic activities. This study indicates the potential of pyridine derivatives in developing central nervous system (CNS) active agents (Thomas et al., 2016).
Inhibition of the Met Kinase Superfamily
N-substituted dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, demonstrating significant tumor stasis in vivo. This illustrates the potential of dihydropyridine derivatives in cancer therapy (Schroeder et al., 2009).
Antimicrobial and Antifungal Agents
Dihydropyridine-3-carboxamide derivatives have been synthesized and evaluated as antibacterial and antifungal agents. Their activity against various pathogens highlights the utility of dihydropyridine derivatives in addressing microbial resistance (El-Sehrawi et al., 2015).
Non-linear Optical (NLO) Properties and Molecular Docking
The synthesis of bipyridine-3-carboxamide derivatives and their experimental and computational study for non-linear optical properties and molecular docking indicate their potential in the development of materials with NLO properties and anticancer activity (Jayarajan et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-18-7-2-3-13(16(18)20)15(19)17-9-12-4-5-14(22-12)11-6-8-21-10-11/h2-8,10H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVUEYJKWXKPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

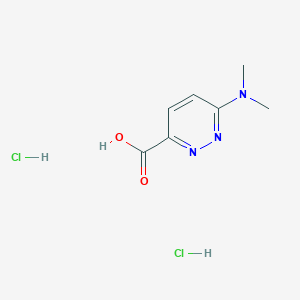
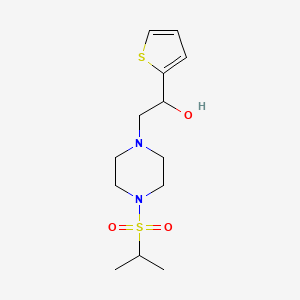
![2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B3010506.png)

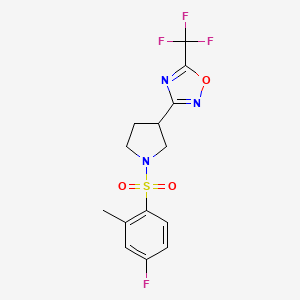
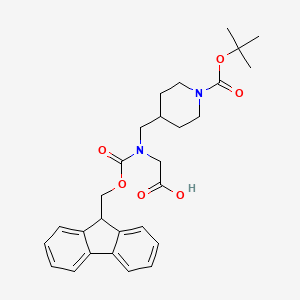
![N-(3-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B3010513.png)
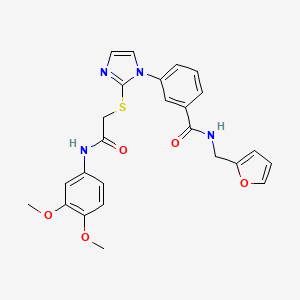
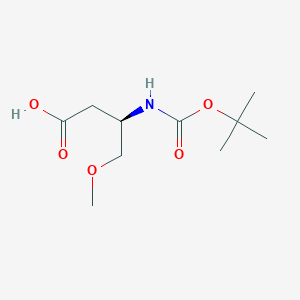
![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)

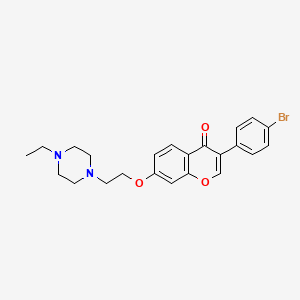
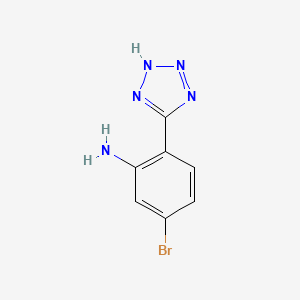
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)